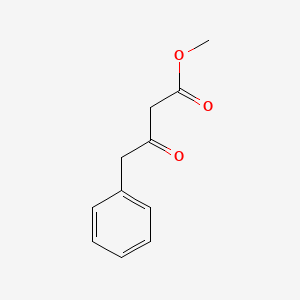

Methyl 3-oxo-4-phenylbutanoate

Description

Enolization and Tautomerism in β-Keto Esters

A hallmark of β-keto esters is their ability to exist as a mixture of two constitutional isomers in equilibrium: the keto form and the enol form. libretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, is a dynamic process involving the migration of a proton and the shifting of electrons. libretexts.orglibretexts.org

The keto tautomer contains a carbonyl group (C=O), while the enol tautomer features a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). fiveable.me The equilibrium between these two forms is influenced by factors such as solvent and temperature. cdnsciencepub.com While the keto form is generally more stable and predominates for simple carbonyl compounds, the enol form of β-dicarbonyl compounds like β-keto esters is significantly stabilized through the formation of an intramolecular hydrogen bond and a conjugated π-system. libretexts.orgthermofisher.com This stabilization makes the enol form more accessible and plays a crucial role in the reactivity of these compounds. libretexts.org The interconversion can be catalyzed by either acid or base. libretexts.orglibretexts.org

In a study involving a diarylethene-based β-ketoester, researchers demonstrated the ability to reversibly shift the keto-enol equilibrium using light. acs.orgchemrxiv.orgacs.org This photo-induced tautomerization resulted in a thermally stable enol, highlighting the dynamic and controllable nature of this equilibrium. acs.orgchemrxiv.orgacs.org

Electrophilic and Nucleophilic Sites

β-Keto esters, including Methyl 3-oxo-4-phenylbutanoate, possess both electrophilic and nucleophilic centers, which is the basis for their versatile reactivity. rsc.orgacs.orgresearchgate.netresearchgate.net

Electrophilic Sites:

The carbonyl carbon of the ketone.

The carbonyl carbon of the ester.

These carbons are electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them susceptible to attack by nucleophiles.

Nucleophilic Sites:

The α-carbon (the carbon between the two carbonyl groups).

The enolate form, which is readily generated by deprotonation of the α-carbon. fiveable.me

The acidity of the α-hydrogens is a key feature of β-keto esters. The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. fiveable.me This resonance-stabilized enolate is a potent nucleophile and participates in a wide array of carbon-carbon bond-forming reactions. fiveable.me Theoretical studies using condensed Fukui functions have been employed to analyze the local reactivity of β-keto esters, identifying the most susceptible sites for electrophilic and nucleophilic attack. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMSEOVTDVSPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375082 | |

| Record name | methyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37779-49-0 | |

| Record name | methyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37779-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Oxo 4 Phenylbutanoate and Analogous β Keto Esters

Classical Condensation Reactions

Classical condensation reactions have long been the cornerstone for the synthesis of β-keto esters. These methods typically involve the reaction of esters or their derivatives under basic conditions to form a new carbon-carbon bond.

Claisen Condensation and its Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to yield a β-keto ester or a β-diketone. wikipedia.orgorganic-chemistry.org The driving force behind this reaction is the formation of a highly resonance-stabilized enolate anion of the resulting β-keto ester. wikipedia.orgmasterorganicchemistry.com A stoichiometric amount of base is required because the deprotonation of the β-keto ester is thermodynamically favorable. wikipedia.org

When the Claisen condensation is performed with two different esters, it is termed a "crossed" or "mixed" Claisen condensation. masterorganicchemistry.comchemistrysteps.com These reactions can lead to a mixture of four different products if both esters possess α-hydrogens, making purification challenging. chemistrysteps.comyoutube.com To achieve a high yield of a single product, crossed Claisen reactions are typically performed when one of the ester reactants lacks α-hydrogens. libretexts.orglibretexts.org This forces the ester without α-hydrogens to act as the electrophilic acceptor, while the ester with α-hydrogens serves as the nucleophilic donor. libretexts.org Common esters without α-hydrogens used in these reactions include ethyl benzoate (B1203000) and ethyl formate. chemistrysteps.com To minimize the self-condensation of the enolizable ester, it is often added slowly to a mixture of the non-enolizable ester and the base. chemistrysteps.com

A pertinent example is the reaction between a ketone and an ester. The ketone's α-hydrogens are more acidic (pKa ~20) than those of an ester (pKa ~25), leading to preferential deprotonation of the ketone to form the enolate donor. libretexts.org The ester then acts as the electrophile. libretexts.org

| Reactant 1 (Donor) | Reactant 2 (Acceptor) | Product Type | Key Considerations |

| Ester with α-hydrogens | Ester without α-hydrogens | β-Keto Ester | Use excess of non-enolizable ester to minimize self-condensation. libretexts.org |

| Ketone | Ester | β-Diketone | The ketone is more acidic and preferentially forms the enolate. libretexts.org |

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. mychemblog.comwikipedia.orgsynarchive.com This reaction is particularly effective for the formation of stable five- and six-membered rings. wikipedia.orgorganic-chemistry.org The mechanism mirrors the intermolecular Claisen condensation, involving the formation of an enolate which then attacks the other ester group within the same molecule. mychemblog.comwikipedia.org The reaction is driven by the formation of the stable enolate of the cyclic β-keto ester product. mychemblog.com

The general mechanism proceeds as follows:

Deprotonation at the α-position of one ester group to form an enolate. wikipedia.org

Intramolecular nucleophilic attack by the enolate on the second ester group. wikipedia.org

Elimination of the alkoxy group to form the cyclic β-keto ester. jk-sci.com

Deprotonation of the cyclic β-keto ester by the base to form a stable enolate.

Protonation during acidic workup to yield the final product. wikipedia.org

| Ring Size | Reactant Type | Product | Yield |

| 5-membered | 1,6-diester | 5-membered cyclic β-keto ester | High wikipedia.org |

| 6-membered | 1,7-diester | 6-membered cyclic β-keto ester | High wikipedia.org |

| 7- and 8-membered | Corresponding diesters | 7- and 8-membered cyclic β-keto esters | High mychemblog.com |

| Larger rings | Corresponding diesters | Larger cyclic β-keto esters | Low (High-dilution may improve yields) mychemblog.com |

Reaction of Meldrum's Acid Derivatives

A versatile method for the synthesis of β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). orgsyn.orgacs.org This cyclic compound can be acylated, and the resulting acyl Meldrum's acid readily undergoes alcoholysis to produce the desired β-keto ester. orgsyn.orgresearchgate.net

A specific synthesis of methyl 3-oxo-4-phenylbutanoate has been reported using this method. chemicalbook.com The process involves the reaction of Meldrum's acid with phenylacetyl chloride in the presence of pyridine (B92270). The resulting intermediate is then refluxed in methanol (B129727) to yield this compound. chemicalbook.com This two-step, one-pot synthesis provides the target compound in good yield. chemicalbook.com

In a reported procedure, Meldrum's acid is treated with phenylacetyl chloride and pyridine in dichloromethane (B109758). chemicalbook.com The resulting acyl derivative is then heated in methanol to produce this compound with a 72% yield. chemicalbook.com Other studies have also successfully synthesized various fatty β-ketoesters from fatty acids and Meldrum's acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.org

Modern and Catalytic Synthetic Routes

While classical methods are robust, modern synthetic chemistry has seen the development of more efficient and selective catalytic routes.

Transition Metal Catalyzed Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound via this route are less commonly detailed in the initial search results, the principles of transition metal-catalyzed reactions are widely applied in organic synthesis. For instance, Ti-Dieckmann condensations have been utilized for the practical synthesis of complex molecules. jk-sci.com These modern methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical approaches. Further research in this area could uncover novel catalytic pathways to this compound and its analogs.

The synthesis of this compound and other β-keto esters is of significant interest in organic chemistry due to their role as versatile building blocks for more complex molecules, including pharmaceuticals and natural products. nih.govnih.gov Various synthetic strategies have been developed, ranging from metal-catalyzed reactions to biocatalytic transformations, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

1 Metal-Catalyzed Syntheses

Metal catalysts play a crucial role in modern organic synthesis, and the formation of β-keto esters is no exception. Palladium, molybdenum, and niobium catalysts have all been successfully employed in these transformations.

1 Palladium Catalysis

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. thieme-connect.com One approach to synthesizing aromatic β-keto esters involves a carbonylative cross-coupling reaction of alkyl iodides and arylboronic acids in the presence of a palladium catalyst. rsc.org A proposed mechanism for this reaction involves a cooperative radical and Pd-catalyzed cycle. rsc.org Initially, the alkyl iodide reacts with a Pd(0) species to form an acetate (B1210297) radical and a Pd(I)I species. These can then combine to form an α-pallado ester, which undergoes CO insertion to create an acylpalladium species. Subsequent transmetalation with an arylboronic acid and reductive elimination yields the desired β-keto ester and regenerates the Pd(0) catalyst. rsc.org

Another palladium-catalyzed method is the Heck reaction, which can be used to synthesize α-benzyl-β-keto esters from aryl bromides and Baylis-Hillman adducts. thieme-connect.comorganic-chemistry.org Optimization of this reaction has led to the identification of Pd(dbpf)Cl₂ as a highly effective catalyst, particularly for challenging substrates. thieme-connect.comorganic-chemistry.org Key improvements to the protocol include the use of dimethylformamide (DMF) as the solvent, N-methyldicyclohexylamine as the base, and tetrabutylammonium (B224687) chloride (TBAC) as an additive, with reactions often performed at elevated temperatures in a closed system. thieme-connect.comorganic-chemistry.org This optimized method has been successfully applied to a variety of aryl and heteroaryl bromides, demonstrating broad substrate scope. organic-chemistry.org

Palladium enolates, generated from allyl β-keto esters through decarboxylation, are versatile intermediates that can undergo various transformations, including reductive elimination to form α-allyl ketones and intramolecular aldol (B89426) condensation. nih.gov

2 Molybdenum Catalysis

Molybdenum-based catalysts have also proven effective in the synthesis of β-keto esters. Aromatic, aliphatic, and heterocyclic aldehydes can be condensed with ethyl diazoacetate using molybdenum(VI) dichloride dioxide as a catalyst to produce the corresponding β-keto esters in high yields at room temperature. organic-chemistry.org

Furthermore, molybdenum–zirconium oxide (Mo–ZrO₂) has been utilized as a solid superacid catalyst for the transesterification of β-keto esters. nih.govscispace.com The high acidity of this catalyst, attributed to the electron-deficient state resulting from the incorporation of Mo-cations into the ZrO₂ lattice, facilitates the reaction. nih.govscispace.com A key advantage of this system is the ability to recycle the wet catalyst by simple filtration without a significant loss of activity. nih.govscispace.com

3 Niobium Catalysis

Niobium catalysts have emerged as valuable reagents in organic synthesis due to their good Lewis acidity. researchgate.net Niobium(V) chloride (NbCl₅) effectively catalyzes the reaction of aldehydes with ethyl diazoacetate to furnish β-keto esters in good yields and with high selectivity under mild conditions. organic-chemistry.org This method is compatible with a range of aldehydes. organic-chemistry.org

Niobium(V) oxide (Nb₂O₅) serves as an efficient heterogeneous catalyst for the transesterification of β-keto esters with various alcohols. lookchem.comresearchgate.net This method offers good conversion rates and moderate to good isolated yields of the desired products. lookchem.comresearchgate.net The use of hydrated niobium(V) oxide, an air-stable and water-insoluble solid, provides a practical and effective catalytic system. lookchem.com

2 Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has become a significant area of research in asymmetric synthesis. acs.org Cinchona-alkaloid derivatives, for instance, have been successfully used as organocatalysts for the α-hydroxylation of β-keto esters, employing peroxides as the terminal oxidant. acs.org This method can achieve high yields and good enantioselectivity. acs.org The resulting optically active α-hydroxy-β-keto esters are valuable intermediates for the synthesis of natural products and bioactive compounds. acs.org

The development of organocatalytic methods for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters has also been reported. nih.gov Using a cinchona-derived organocatalyst, δ-peroxy-β-keto esters can be obtained with high enantiomeric ratios. nih.gov These products can be subsequently reduced to chiral δ-hydroxy-β-keto esters. nih.gov

3 Enzyme-Catalyzed Transformations (Biocatalysis)

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of β-keto esters and their derivatives. rsc.org

1 Lipase-Catalyzed Transesterification

Lipases are widely used enzymes for transesterification reactions due to their stability, and broad substrate specificity. nih.govnih.gov Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for the transesterification of β-keto esters. nih.govbcrec.id Immobilizing the lipase on a microporous resin allows for easy recycling of the catalyst without loss of activity. nih.gov This method is compatible with a wide range of primary and secondary alcohols. nih.gov The lipase-catalyzed approach is recognized as a more environmentally friendly alternative to chemical catalysis, requiring less energy and being less toxic. nih.gov

4 Green Chemistry Principles in β-Keto Ester Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of β-keto ester synthesis, several of the discussed methodologies align with these principles.

The use of heterogeneous catalysts, such as Mo–ZrO₂ and Nb₂O₅, is a key green chemistry principle. nih.govscispace.comlookchem.comresearchgate.net These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste. nih.govscispace.com Biocatalytic methods, like lipase-catalyzed transesterification, are inherently green as they operate under mild reaction conditions (ambient temperature and pressure) and often use water as a solvent. nih.govrsc.orgnih.gov Enzymes are also biodegradable and derived from renewable resources. youtube.com

The development of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, also contributes to a greener process by reducing the need for purification of intermediates and minimizing solvent usage and waste generation. organic-chemistry.org The use of non-corrosive and low-cost natural clays (B1170129) as catalysts in transesterification reactions is another example of a green approach. nih.gov

Green Chemistry Principles in β-Keto Ester Synthesis

Solvent-Free Conditions

The development of solvent-free reaction conditions for the synthesis of β-keto esters aligns with the principles of green chemistry by minimizing waste and avoiding the use of potentially hazardous organic solvents. google.comdocumentsdelivered.com

One notable solvent-free method involves the lipase-catalyzed transesterification of β-keto esters. google.com In this process, an alcohol is solubilized in a methyl or ethyl β-keto ester, which acts as both the acyl donor and the solvent. The reaction is catalyzed by a lipase, such as Candida antarctica lipase B (CALB), under reduced pressure. google.com This methodology has been shown to produce β-keto ester products in high yields, often exceeding 90%. google.com The chemoselectivity of CALB allows for the acylation of aliphatic alcohols in the presence of phenols. google.com

Microwave-assisted organic synthesis offers another efficient solvent-free approach. documentsdelivered.comresearchgate.net Reactions can be carried out on solid supports like montmorillonite (B579905) KSF and K10 clays, which act as recyclable heterogeneous solid acids. documentsdelivered.com This technique has been successfully applied to the transesterification of ethyl acetoacetate (B1235776) with various alcohols, demonstrating high efficiency and significantly reduced reaction times compared to conventional heating. rsc.orgresearchgate.net

A combination of borate (B1201080) and zirconia can also serve as an effective and inexpensive catalyst system for transesterifications under solvent-free conditions, facilitating the conversion of methyl or ethyl keto esters to their higher homologues. rsc.org Even less reactive alcohols, such as tert-butyl alcohol, can be converted to the corresponding β-keto esters in moderate yields using this method. rsc.org

Table 1: Examples of Solvent-Free Synthesis of β-Keto Esters

| Catalyst/Method | Reactants | Product Type | Yield | Reference |

| Candida antarctica lipase B (CALB) | Alcohol and methyl/ethyl β-keto ester | β-Keto ester | >90% | google.com |

| Microwave irradiation with Montmorillonite KSF/K10 | Alcohol and diketene (B1670635) or its equivalent | β-Keto ester | High | documentsdelivered.comresearchgate.net |

| Borate and Zirconia | Methyl/ethyl keto ester and alcohol | Higher homologue of β-keto ester | Moderate to high | rsc.org |

| Silica supported boric acid (SiO2–H3BO3) | β-keto esters and alcohols | Trans-esterified β-keto esters | Not specified | acs.org |

Mild Reaction Conditions

The use of mild reaction conditions is crucial for the synthesis of β-keto esters, particularly for those that are acid or base labile or prone to sigmatropic rearrangements. google.comgoogle.com Traditional methods often require harsh conditions, leading to side products and variable yields. google.comgoogle.com

A significant advancement in mild synthesis involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate in refluxing tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net This method avoids the formation of side products and typically results in quantitative yields of β-keto esters. organic-chemistry.orgresearchgate.net The role of sodium acetate is to promote the formation of acetylketene, which enhances the reactivity of the system. organic-chemistry.org This protocol is applicable to a wide range of alcohols, including secondary, tertiary, and chiral alcohols. researchgate.net

Another mild approach is the chemoselective soft enolization and acylation of thioesters with N-acylbenzotriazoles. organic-chemistry.org This reaction is facilitated by MgBr₂·OEt₂ and i-Pr₂NEt in dichloromethane (CH₂Cl₂) and can be performed open to the air. organic-chemistry.org The resulting β-keto thioesters can then be converted to β-keto esters under mild conditions. organic-chemistry.org

The use of specific catalysts also enables mild reaction conditions. For instance, molybdenum(VI) dichloride dioxide and NbCl₅ have been used to catalyze the condensation of aldehydes with ethyl diazoacetate at room temperature to produce β-keto esters in good yields. organic-chemistry.org

Synthesis from Activated Carboxylic Acid Derivatives

The synthesis of β-keto esters can be effectively achieved through the use of activated carboxylic acid derivatives, which readily react with suitable nucleophiles.

Acylation of Malonate Derivatives

A common and versatile method for synthesizing β-keto esters is the acylation of malonate derivatives. tandfonline.commasterorganicchemistry.com The "acetoacetic ester synthesis" is a classic example where a dialkyl malonate is deprotonated with a base to form an enolate, which then undergoes nucleophilic acyl substitution with an acid chloride or anhydride. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis and decarboxylation yield a ketone, but the intermediate β-keto ester can be isolated. libretexts.org

A specific procedure for the synthesis of this compound involves the reaction of phenylacetyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine. chemicalbook.com The resulting intermediate is then refluxed in methanol to yield the final product. chemicalbook.com Similarly, bis(trimethylsilyl) malonate can be acylated with acid chlorides using triethylamine (B128534) and magnesium or lithium salts, offering an inexpensive and safe alternative to methods requiring strong bases. tandfonline.com

The reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with various acyl donors, including acyl chlorides and acid anhydrides, provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org

A convenient procedure for preparing methyl-4-phenyl-3-oxo butyrate (B1204436) derivatives involves the treatment of phenylacetonitriles with potassium methyl malonate in the presence of anhydrous zinc chloride in ethylene (B1197577) dichloride. derpharmachemica.com This decarboxylative Blaise reaction, however, can be slow for benzyl (B1604629) cyanides. derpharmachemica.com

Decarbonylative Coupling Reactions

Decarbonylative coupling reactions represent a modern and efficient strategy for the synthesis of β-keto esters and their derivatives. These reactions involve the extrusion of carbon monoxide (CO) from a starting material.

For example, an efficient decarbonylative coupling of α-keto acids with ynamides, catalyzed by BF₃−Et₂O, allows for the synthesis of a broad range of β-keto imides under mild conditions. organic-chemistry.org This reaction proceeds via the activation of the keto-carbonyl group, leading to the formation of the β-keto imide and the release of CO. organic-chemistry.org

Palladium-catalyzed reactions of allyl β-keto carboxylates also proceed via a decarboxylation step. nih.gov The treatment of an allyl β-keto carboxylate with a palladium catalyst leads to the formation of a π-allylpalladium enolate, which can then undergo various transformations. nih.gov While not a direct coupling to form the ester, this demonstrates the utility of decarboxylation in the chemistry of β-keto ester derivatives.

More recently, Rh-catalyzed decarboxylative cross-coupling of β-keto acids and alkynes has been developed to access branched γ,δ-unsaturated ketones, showcasing a tandem process that avoids the need for basic reagents. researchgate.net

Yield Optimization and Reaction Control in β-Keto Ester Synthesis

Optimizing the yield and controlling the outcome of β-keto ester syntheses are critical for their practical application. Key factors influencing these aspects include the choice of base, solvent, and catalyst.

Influence of Base and Solvent Selection

The selection of the base and solvent system is paramount in many synthetic routes to β-keto esters. In the Claisen condensation, a classic method for forming β-keto esters, an alkoxide base corresponding to the alcohol portion of the ester is used to prevent transesterification side products. libretexts.org Using a base like hydroxide (B78521) is avoided as it would lead to saponification of the ester. libretexts.org

In the synthesis of methyl-4-phenyl-3-oxo butyrate derivatives via the decarboxylative Blaise reaction, the ratio of the Lewis acid (zinc chloride) to the potassium methyl malonate was found to be crucial for achieving good conversion. derpharmachemica.com The reaction is conducted in ethylene dichloride, and the workup involves separating the organic layer, highlighting the importance of solvent choice for both the reaction and subsequent purification. derpharmachemica.com

For the asymmetric chlorination of β-keto esters, the combination of a hybrid amide-based Cinchona alkaloid catalyst, a weak base like potassium fluoride, and a nonpolar solvent like toluene (B28343) was found to be optimal, leading to excellent yields and high enantioselectivities. acs.org

The synthesis of β-keto esters from ketones and carbonates often requires strong bases and long reaction times, leading to inconsistent yields. nih.gov The development of methods using milder bases and alternative reagents is an ongoing area of research to improve reaction control and yields. nih.gov In some cases, the choice of solvent can dramatically affect stereoselectivity, as seen in the asymmetric alkylation of α-alkyl β-keto esters, where either (R)- or (S)-chiral quaternary centers can be obtained depending on the solvent system. documentsdelivered.com

Temperature and Pressure Control

Precise control of temperature and pressure is paramount in the synthesis of this compound and related β-keto esters to ensure optimal reaction rates, yields, and product purity. The specific temperature parameters are highly dependent on the chosen synthetic route, such as the Claisen condensation or acylation of a malonic acid derivative.

One documented synthesis of this compound involves a two-stage temperature process. Initially, the reaction between phenylacetyl chloride and Meldrum's acid is conducted at a low temperature of 0°C. After the initial reaction, the mixture is stirred at room temperature before proceeding to the next step. The subsequent stage, involving methanolysis to form the final methyl ester, is carried out at reflux temperature, which is the boiling point of the methanol solvent under atmospheric pressure chemicalbook.com. Similarly, another method for the ethyl analog involves reacting 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) with phenylacetyl chloride first at 0°C and then at room temperature, followed by refluxing with ethanol (B145695) to yield the final product chemicalbook.com.

For analogous β-keto esters, a range of temperatures has been proven effective. In the synthesis of a series of heteroaryl β-keto esters using lithium bis(trimethylsilyl)amide (LiHMDS) as a base, the reaction temperature was maintained between -50°C and -30°C nih.gov. In contrast, syntheses involving catalysts like piperidine (B6355638) for the ethyl analog have been performed at higher temperatures, typically between 80–100°C benchchem.com. The synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a related compound, utilizes a broad temperature range from 20-150°C, with an optimal range of 80-120°C. In this process, atmospheric pressure reflux is employed to distill off the methanol generated during the reaction, driving the equilibrium forward google.com.

Pressure control is primarily utilized during the purification phase. After the reaction is complete, vacuum distillation or concentration under reduced pressure is a common method to remove solvents and unreacted starting materials without requiring excessively high temperatures that could lead to product decomposition chemicalbook.comchemicalbook.comgoogle.com. For instance, in the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, after the initial reaction, unreacted aniline (B41778) is recovered via vacuum decompression distillation at temperatures between 50-118°C google.com.

Table 1: Temperature and Pressure Parameters in β-Keto Ester Synthesis

| Compound/Reaction Type | Stage | Temperature | Pressure | Source(s) |

|---|---|---|---|---|

| This compound | Acylation | 0°C to room temperature | Atmospheric | chemicalbook.com |

| Methanolysis & Reflux | Boiling point of methanol | Atmospheric | chemicalbook.com | |

| Purification | Not specified | Reduced pressure | chemicalbook.com | |

| Ethyl 3-oxo-4-phenylbutanoate | Acylation | 0°C to room temperature | Atmospheric | chemicalbook.com |

| Ethanolysis & Reflux | Boiling point of ethanol | Atmospheric | chemicalbook.com | |

| Purification | Not specified | Reduced pressure | chemicalbook.com | |

| Heteroaryl β-keto esters | Condensation (LiHMDS) | -50°C to -30°C | Not specified | nih.gov |

| 4-Methyl-3-oxo-N-phenyl-pentanamide | Amidation | 80-120°C (optimal) | Atmospheric (reflux) | google.com |

| Purification | 50-118°C | Vacuum decompression | google.com | |

| Ethyl 3-oxo-4-phenylbutanoate (piperidine catalyzed) | Condensation | 80-100°C | Not specified | benchchem.com |

Mitigation of Side Reactions and Impurity Formation

The synthesis of β-keto esters is often accompanied by side reactions that can reduce the yield and purity of the desired product. Key strategies to mitigate these issues involve the careful selection of reagents, control of reaction conditions, and effective purification methods.

A common side reaction in Claisen-type condensations is transesterification. This can be particularly problematic when the alkoxide base used does not match the alcohol group of the ester reactant. To prevent the formation of unwanted ester byproducts, the alkoxide base should correspond to the alcohol used to synthesize the ester libretexts.org. Another significant side reaction is self-condensation. In syntheses involving the reaction of an ester with another, such as in a crossed Claisen condensation, one of the esters can react with itself. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) and a minimal amount of the second ester (e.g., ethyl acetate) has been shown to drastically reduce the amount of self-condensed product nih.gov.

Temperature also plays a crucial role in controlling side reactions. In some transesterification reactions, lowering the reaction temperature can effectively avoid undesired secondary reactions rsc.org. Conversely, prolonged heating at high temperatures can lead to the decomposition of both starting materials and products, increasing the level of impurities google.com.

The formation of byproducts can also be addressed through the synthetic design. A "one-pot, one-step" method for synthesizing β-keto esters from acyl chlorides and sodium ethyl acetoacetate involves a deacetylation step that is achieved by simply refluxing the reaction mixture for an extended period, which avoids the need for additional reagents to cleave the intermediate α-acetyl β-keto ester researchgate.net.

Post-synthesis purification is critical for removing impurities. Common methods include:

Aqueous Workup: Quenching the reaction with acid and washing the organic layer with solutions like aqueous hydrochloric acid and sodium bicarbonate helps remove basic and acidic impurities chemicalbook.com.

Crystallization: Cooling the reaction mixture after adding a suitable solvent can induce crystallization of the desired product, leaving impurities in the solution google.com.

Chromatography: Column chromatography is a highly effective method for separating the target compound from closely related impurities chemicalbook.comchemicalbook.com.

Derivatization: In some cases, derivatizing the β-keto ester, for example by converting it to a methoxime, can prevent degradation and side reactions during analysis or storage researchgate.net.

Table 2: Strategies for Mitigating Side Reactions and Impurities

| Issue | Mitigation Strategy | Specific Example/Method | Outcome | Source(s) |

|---|---|---|---|---|

| Transesterification | Use of corresponding alkoxide base | Using sodium ethoxide with ethyl ester reactants in a Claisen condensation. | Prevents formation of mixed esters. | libretexts.org |

| Self-condensation | Choice of base and reagent stoichiometry | Using LiHMDS as the base and a minimum amount of ethyl acetate. | Drastically reduces self-condensed product. | nih.gov |

| Thermal Decomposition | Control of reaction temperature and duration | Avoiding prolonged heating during synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide. | Reduces impurity formation and improves product quality. | google.com |

| Byproduct Formation (α-acetyl β-keto ester) | One-pot deacetylation | Refluxing the reaction mixture for 12 hours without additional reagents. | Simplifies the process and avoids extra purification steps. | researchgate.net |

| General Impurities | Acid-base extraction | Washing the organic product layer with HCl and NaHCO₃ solutions. | Removes residual basic and acidic reagents/impurities. | chemicalbook.com |

| Degradation/Side Reactions during Analysis | Derivatization | Conversion to a methoxime derivative. | Prevents P2P production and transesterification during GC/MS analysis. | researchgate.net |

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of acidic α-protons situated between the ketone and ester carbonyl groups makes this compound an ideal substrate for a variety of reactions proceeding through an enolate intermediate. The formation of this enolate under basic conditions is a key step that unlocks numerous pathways for carbon-carbon bond formation.

The enolate of this compound can act as a nucleophile, attacking carbonyl compounds in aldol-type additions and condensations. masterorganicchemistry.comyoutube.com These reactions are fundamental for constructing larger molecular frameworks.

Derivatives of this compound can be designed to undergo intramolecular aldol additions, leading to the formation of cyclic structures. While specific examples detailing the intramolecular cyclization of the parent compound are not prevalent in the reviewed literature, the principles of intramolecular aldol reactions are well-established. youtube.comsnu.ac.kr In a hypothetical scenario where an aldehyde or ketone functionality is introduced at a suitable position within the molecule, the enolate generated from the β-keto ester moiety could attack this internal electrophilic center, resulting in the formation of a new ring. The regioselectivity and stereoselectivity of such a reaction would be governed by the length of the tether connecting the reacting groups and the steric and electronic nature of the substituents.

In crossed aldol condensations, the enolate of this compound reacts with a different aldehyde or ketone. To achieve selectivity and avoid self-condensation, the reaction is often performed under conditions where one partner, typically the one without α-protons, acts as the electrophile. masterorganicchemistry.com For instance, the reaction of the enolate of this compound with an aromatic aldehyde like benzaldehyde (B42025) would be expected to yield a β-hydroxy keto ester, which could then undergo dehydration to form a conjugated system.

The enolate of this compound is a potent nucleophile that readily participates in SN2 reactions with alkyl halides, a process known as enolate alkylation. libretexts.orglibretexts.org This reaction is a cornerstone for introducing alkyl substituents at the α-position (C2). The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) is common to ensure complete and irreversible formation of the enolate, minimizing side reactions. libretexts.org

For example, the reaction of this compound with methyl iodide in the presence of LDA would yield Methyl 2-methyl-3-oxo-4-phenylbutanoate. umn.edu The reaction proceeds through the nucleophilic attack of the enolate on the electrophilic methyl iodide. This methodology is broadly applicable for introducing a wide range of primary and some secondary alkyl groups. libretexts.orguwo.ca

In one study, this compound was utilized in the synthesis of functionalized carbazoles. rsc.orgrsc.org The enolate of the β-ketoester was reacted with 2-nitrocinnamaldehyde, leading to the formation of the desired carbazole (B46965) product in a 78% yield. rsc.orgrsc.org

Table 1: Alkylation of this compound Enolate

| Electrophile | Product |

|---|---|

| Methyl Iodide | Methyl 2-methyl-3-oxo-4-phenylbutanoate |

The Mannich reaction involves the aminoalkylation of an acidic proton-containing compound, such as this compound, with formaldehyde (B43269) (or another non-enolizable aldehyde) and a primary or secondary amine. adichemistry.com The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile for the enolate of the β-keto ester. adichemistry.com

The product of the Mannich reaction with this compound, formaldehyde, and dimethylamine (B145610) would be Methyl 2-((dimethylamino)methyl)-3-oxo-4-phenylbutanoate. These Mannich bases are valuable synthetic intermediates. adichemistry.com For instance, they can be subjected to methylation and subsequent elimination to introduce an α,β-unsaturation. While specific literature detailing the Mannich reaction of the parent this compound is limited, the general mechanism is well-understood and applicable. adichemistry.comorgsyn.org

Aldol-Type Reactions and Condensations

Nucleophilic Additions to Carbonyl and Conjugated Systems

The carbonyl groups of this compound, both the ketone and the ester, are susceptible to nucleophilic attack. The ketone at the C3 position is generally more reactive towards nucleophiles than the ester carbonyl.

Research has shown that the ketone group can participate in nucleophilic addition reactions. For example, in copper-catalyzed cascade reactions, Methyl 4-oxo-4-phenylbutanoate (a related compound) undergoes a reductive aldolization reaction where a copper hydride-generated enolate adds to the keto group. beilstein-journals.org While this example involves a different isomer, it highlights the reactivity of the keto group towards nucleophilic attack.

Furthermore, derivatives of this compound can be prepared where the molecule contains an α,β-unsaturated system. For instance, Methyl (E)-2-oxo-4-phenylbut-3-enoate can undergo condensation and intramolecular aldol reactions. rsc.org In such conjugated systems, nucleophiles can add in a 1,4-fashion (Michael addition) to the double bond, or directly to the carbonyl group (1,2-addition). The choice between these two pathways is influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions.

1,2-Addition Pathways

The carbonyl group at the C3 position of this compound is susceptible to nucleophilic attack, leading to 1,2-addition products. While specific examples focusing solely on 1,2-addition to this particular compound are not extensively detailed in the provided search results, the general reactivity of ketones suggests that strong nucleophiles, such as Grignard reagents and organolithium reagents, would preferentially attack the carbonyl carbon. libretexts.orglibretexts.org This type of reaction is a fundamental transformation in organic chemistry for the formation of alcohols. libretexts.orgnii.ac.jp

For instance, the reaction of a Grignard reagent (R-MgX) with the ketone functionality would lead to the formation of a tertiary alcohol after an acidic workup. libretexts.org The competition between 1,2- and 1,4-addition is a key factor, with strong, hard nucleophiles favoring the direct attack at the carbonyl carbon (1,2-addition). libretexts.org

1,4-Conjugate Addition Pathways

The presence of the carbon-carbon double bond in the enol form of this compound allows for 1,4-conjugate addition, also known as Michael addition. This pathway is favored by soft nucleophiles. The electrophilic character of the carbonyl group is transmitted to the β-carbon of the enone system, making it susceptible to nucleophilic attack. libretexts.org

The conjugate addition of various nucleophiles, such as thiols and amines, to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon and carbon-heteroatom bond formation. libretexts.orgupb.roresearchgate.net For example, the reaction of thiophenols with 4-aryl-4-oxobut-2-enoates, a related class of compounds, proceeds via a conjugate addition to yield 2-(arylthio)-4-oxo-4-arylbutanoates. researchgate.net Similarly, the addition of amines to α,β-unsaturated esters is a common synthetic strategy. upb.ro

The enantioselective Michael addition of various nucleophiles to related α,β-unsaturated systems has been achieved using organocatalysts, highlighting the potential for stereocontrolled synthesis of complex molecules from precursors like this compound. buchler-gmbh.comethz.chclockss.org

Additions of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the carbonyl group of this compound. nii.ac.jpsaskoer.ca The addition of these reagents to ketones is a standard method for the synthesis of tertiary alcohols. libretexts.orgnii.ac.jp

The reaction typically involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the alcohol. libretexts.orgsaskoer.ca While Grignard reagents are strong bases and can also induce enolization, their primary mode of reaction with ketones is 1,2-addition. libretexts.org The use of specific organometallic reagents can be tailored to achieve desired transformations, and additives can be used to modulate their reactivity. uniurb.it For example, the reaction of Grignard reagents with β-keto esters can lead to the formation of γ-keto esters. clockss.org

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds through cyclization reactions. Its bifunctional nature, possessing both a ketone and an ester group, allows for the construction of diverse ring systems.

Synthesis of Pyrazolone (B3327878) Derivatives

Pyrazolones are a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketonic group. innovareacademics.in They are known for their wide range of pharmacological activities. innovareacademics.inijpsr.comresearchgate.net The synthesis of pyrazolone derivatives often involves the condensation reaction of a β-keto ester, such as this compound, with hydrazine (B178648) or its derivatives. innovareacademics.inresearchgate.net

The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazolone ring. innovareacademics.in The first synthesis of a pyrazolone was reported by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate with phenylhydrazine. innovareacademics.in This general strategy remains a cornerstone for the synthesis of this important class of heterocycles. innovareacademics.inijpsr.comresearchgate.net

Table 1: Synthesis of Pyrazolone Derivatives

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| This compound | Hydrazine/Substituted Hydrazines | Pyrazolone Derivatives | innovareacademics.inijpsr.com |

| Ethyl Acetoacetate | Phenylhydrazine | Pyrazolone | innovareacademics.in |

Formation of Pyrazoles and Related Heterocycles

Pyrazoles, another important class of nitrogen-containing heterocycles, can also be synthesized from this compound. The synthesis typically involves the reaction of the β-dicarbonyl moiety with hydrazine or a substituted hydrazine, leading to a cyclocondensation reaction. organic-chemistry.org The regioselectivity of the reaction can be influenced by the reaction conditions and the substituents on both the β-keto ester and the hydrazine. organic-chemistry.org

Various methods have been developed for the synthesis of pyrazoles, including one-pot multi-component reactions and the use of different catalysts to improve efficiency and selectivity. organic-chemistry.orgchim.it For example, the condensation of 1,3-diketones with arylhydrazines is a common route to 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Carbazole Synthesis via Enolate Condensation

This compound can be utilized in the synthesis of carbazoles, which are tricyclic aromatic compounds containing a nitrogen atom. A notable method involves the condensation of the enolate of this compound with a 2-nitrochalcone (B191979). nih.govrsc.orgrsc.org

This reaction proceeds via a tandem annulation process that involves the intramolecular conjugate addition of the enolate to the nitro group of the chalcone, followed by an in situ N-O bond cleavage under non-reductive conditions. nih.govrsc.orgrsc.org This method is highly efficient and allows for the synthesis of a variety of functionalized carbazoles in good yields. nih.govrsc.orgrsc.org For instance, the reaction of this compound with a 2-nitrochalcone has been reported to yield the corresponding carbazole derivative in 78% yield. nih.govrsc.org

Table 2: Carbazole Synthesis from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 2-Nitrochalcone | Carbazole derivative | 78% | nih.govrsc.org |

Pyrrolopyrimidine Analog Synthesis

This compound is a valuable building block in the synthesis of heterocyclic compounds like pyrrolopyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The synthesis often involves multicomponent reactions where the β-ketoester structure of this compound is key to forming the fused ring system.

One synthetic strategy involves the reaction of this compound with an amine and a pyrimidine (B1678525) derivative. For instance, 2-aminopyrrole-3-carboxylates, which can be precursors to pyrrolopyrimidines, can be synthesized via the annulation of α-cyano-γ-ketoesters with amines. yok.gov.tr While not a direct reaction of this compound, this highlights the utility of related ketoesters in forming pyrrole-based systems that can be further elaborated into pyrrolopyrimidines.

Another general approach involves the condensation of a β-ketoester with a suitable aminopyrimidine. The reaction typically proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization to construct the pyrrole (B145914) ring fused to the pyrimidine core. The specific reaction conditions and catalysts used can influence the yield and regioselectivity of the final pyrrolopyrimidine product.

Oxidation and Reduction Reactions

The chemical reactivity of this compound is significantly influenced by its β-ketoester functionality, which allows for both oxidation and reduction reactions. These transformations are crucial for creating a variety of useful chemical intermediates. byjus.com

Oxidation Reactions Oxidation of this compound can lead to the formation of corresponding carboxylic acids. smolecule.com This transformation typically involves the use of oxidizing agents like potassium permanganate (B83412) or chromium trioxide. While the primary focus of research has been on the reduction of this compound, oxidation provides a pathway to other functionalized molecules.

Reduction Reactions The reduction of the carbonyl group in this compound is a well-studied transformation that yields chiral alcohol derivatives. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. The reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) and lithium aluminum hydride.

A significant area of research is the stereoselective reduction of the keto group to produce enantiomerically pure (R)- or (S)-3-hydroxy-4-phenylbutanoates. researchgate.net This is often accomplished through biocatalytic methods. For example, carbonyl reductases from microorganisms like Candida magnoliae can stereoselectively reduce the keto group. researchgate.net The use of whole-cell biocatalysts, such as those from Pichia glucozyma, has also been shown to be effective in the asymmetric reduction of similar aromatic ketones, yielding products with high enantiomeric excess. unimi.it

| Reaction Type | Reagents/Catalysts | Products | Significance |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids | Synthesis of functionalized molecules |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Racemic alcohol derivatives | General synthesis of hydroxy compounds |

| Asymmetric Reduction | Carbonyl reductase (Candida magnoliae), Pichia glucozyma | (R)- or (S)-3-hydroxy-4-phenylbutanoates | Synthesis of chiral pharmaceutical intermediates researchgate.netresearchgate.netunimi.it |

Transesterification Reactions

Transesterification of this compound involves the substitution of the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is significant for modifying the compound's properties or for introducing a functional group required for subsequent synthetic steps. The process can be catalyzed by either acids or bases.

In some instances, transesterification can occur as a side reaction. For example, during the synthesis of methamphetamine from related precursors, transesterification of the methyl ester can happen if the reaction solvent is an alcohol, leading to the formation of ethyl ester impurities. researchgate.net

Enzymatic transesterification provides a highly selective method for producing chiral compounds from this compound. Lipases are commonly employed for this purpose due to their ability to catalyze reactions with high enantioselectivity in non-aqueous environments. acs.org

This method is particularly useful for the kinetic resolution of racemic alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol using this compound as the acyl donor, resulting in a mixture of the acylated enantiomer and the unreacted enantiomer of the alcohol, which can then be separated. Lipases from sources like Geotrichum candidum and Pseudomonas sp. have been successfully used for the stereoselective acetylation of racemic alcohols. researchgate.net While direct examples with this compound are not extensively detailed, the principle is applicable.

Decarboxylation Mechanisms

This compound, as a β-ketoester, can undergo decarboxylation, a reaction that involves the loss of the ester group as carbon dioxide to form a ketone. researchgate.net This transformation is a common synthetic strategy. masterorganicchemistry.com

The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes to the more stable ketone. masterorganicchemistry.com For β-ketoesters like this compound, the process usually requires hydrolysis of the ester to the corresponding β-keto acid first, followed by heating to induce decarboxylation. molaid.com

Acidic conditions can promote this reaction by facilitating the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid. researchgate.net The final product of the decarboxylation of this compound is phenylacetone (B166967) (P2P). researchgate.net

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity critical aspects of its chemical transformations. researchgate.net The ability to control reactions at the keto group, the ester, or the α-carbon allows for the synthesis of a wide range of complex molecules.

Regioselectivity Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In reactions involving this compound, such as alkylations, the choice of reagents and reaction conditions can direct the reaction to a specific carbon atom. For example, the formation of an enolate at the α-carbon allows for subsequent reactions at that position.

Stereoselectivity Stereoselectivity is the preference for the formation of one stereoisomer over another. In the context of this compound, this is most relevant in reactions involving the carbonyl group, where chiral centers can be created. The asymmetric reduction of the keto group is a prime example of a stereoselective reaction, leading to the formation of specific enantiomers of the corresponding alcohol. researchgate.net

Diastereoselective transformations are crucial when a molecule already contains a chiral center and a new one is being created, or when two chiral molecules react. The goal is to control the formation of one diastereomer over the others.

For derivatives of this compound, diastereoselective reactions can be achieved in several ways. For instance, in the reduction of a substituted derivative, the existing stereocenter can influence the direction of attack of the reducing agent, leading to a preferred diastereomer. This has been observed in the reduction of similar β-ketoesters, where the relative configuration of the resulting diol can be controlled. unimi.it

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound and its derivatives is a critical area of research, primarily driven by the importance of chiral building blocks in the pharmaceutical industry. Various strategies have been developed to achieve high levels of enantioselectivity, including asymmetric hydrogenation, enzyme-catalyzed reductions, and reactions employing N-heterocyclic carbene (NHC) organocatalysis.

One prominent method is the asymmetric hydrogenation of the keto group. For instance, the hydrogenation of methyl 2-chloro-3-oxo-4-phenylbutyrate, a derivative of the target compound, can be achieved using a Ruthenium-(R)-BINAP complex as a catalyst. This reaction, conducted at 50°C under a hydrogen pressure of 3 MPa, predominantly yields the corresponding (2S, 3R)-hydroxy ester with a syn/anti stereoisomer ratio of 87/13. internationaljournalssrg.org The (3R)-hydroxy group configuration is a direct result of using the Ru-(R)-BINAP catalyst. internationaljournalssrg.org The optical purity for the syn and anti isomers were reported as 81%ee and 95%ee, respectively. internationaljournalssrg.org Similarly, enantioselective hydrogenation of β-keto esters using chiral diphosphine-ruthenium complexes, prepared in situ, has proven to be a powerful tool for producing chiral alcohols with high enantiomeric excess (97% to 99% ee). researchgate.net

Biocatalysis offers an effective and environmentally friendly alternative for enantioselective synthesis. The asymmetric bioreduction of related α-keto esters, such as ethyl 2-oxo-4-phenylbutanoate, has been demonstrated using various microorganisms. researchgate.net For example, the use of Saccharomyces cerevisiae leads to the (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% enantiomeric excess (ee). researchgate.net In contrast, Kluyveromyces marxianus produces the opposite (R)-enantiomer, albeit with a lower ee of 32%. researchgate.net Engineered enzymes, such as the ketoreductase ChKRED20 from Chryseobacterium sp. CA49, have also been developed to overcome limitations with aryl ketoesters, achieving high yields and excellent enantioselectivity (>99% ee) for the corresponding chiral alcohols. nih.gov

A distinct approach involves N-Heterocyclic Carbene (NHC) catalysis in an enantioselective [3 + 3] annulation reaction. Methyl 2,4-dioxo-4-phenylbutanoate, a related precursor, reacts with 3-phenylpropiolaldehyde using an aminoindanol-derived chiral triazolium salt as the catalyst. nih.govacs.org This process initially forms a dihydropyranone with a 95:5 enantiomeric ratio, which is then subjected to a deoxalation process using magnesium in methanol to yield the final optically active δ-oxoester. nih.govacs.org

The use of chiral auxiliaries provides another route to enantiopure products. In one method, this compound is reacted with (S)-phenylglycine amide ((S)-PGA) in the presence of acetic acid to form a chiral enamine. google.com This intermediate can then be selectively reduced to yield the desired chiral β-amino acid derivative. google.com

Table 1: Enantioselective Synthesis Methods for this compound Derivatives

| Method | Substrate | Key Reagents/Catalyst | Conditions | Product | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Methyl 2-chloro-3-oxo-4-phenylbutyrate | Ru-(R)-BINAP complex, H₂ | 50°C, 3 MPa, 30h | Methyl (2S)-chloro-(3R)-hydroxy-4-phenylbutyrate | 81% ee (syn), 95% ee (anti) | 95% | internationaljournalssrg.org |

| Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | Saccharomyces cerevisiae | Aqueous medium | (S)-(+)-2-hydroxy-4-phenylbutanoate | >92% ee | >90% | researchgate.net |

| Microbial Reduction | Ethyl 2-oxo-4-phenylbutanoate | Kluyveromyces marxianus | Aqueous medium | (R)-(+)-2-hydroxy-4-phenylbutanoate | 32% ee | >90% | researchgate.net |

| NHC-Catalyzed Annulation | Methyl 2,4-dioxo-4-phenylbutanoate | Chiral triazolium salt A, Proton Sponge, Mg, MeOH | 40°C, Toluene | Optically active δ-oxoester | 95:5 er | 94% | nih.govacs.org |

| Chiral Auxiliary | This compound | (S)-phenylglycine amide, Acetic Acid | 50°C, Isopropanol | Chiral Enamine | - | 72% (of enamine) | google.com |

Chiral Auxiliaries and Catalysts

The success of enantioselective synthesis hinges on the effectiveness of the chiral auxiliaries and catalysts employed to control the stereochemical outcome of the reaction. These molecules create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Catalysts: A variety of chiral catalysts have been utilized in reactions involving this compound and its analogs.

Ruthenium-Diphosphine Complexes: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for asymmetric hydrogenation. researchgate.net In the hydrogenation of methyl 2-chloro-3-oxo-4-phenylbutyrate, the Ru-(R)-BINAP catalyst directs the hydrogen addition to form the (3R)-hydroxy product with high stereoselectivity. internationaljournalssrg.org The chirality of the BINAP ligand is directly transferred to the product molecule.

N-Heterocyclic Carbene (NHC) Catalysts: Chiral NHCs, derived from aminoindanols, have emerged as powerful organocatalysts. nih.govacs.org In the [3 + 3] annulation of methyl 2,4-dioxo-4-phenylbutanoate, a chiral triazolium salt acts as a precursor to the active NHC catalyst. This catalyst activates the substrate to proceed through a stereocontrolled pathway, leading to a product with high enantiomeric purity (95:5 er). nih.govacs.org The stereochemical outcome is dictated by the specific structure of the chiral NHC.

Biocatalysts (Enzymes and Microorganisms): Whole-cell microorganisms and isolated enzymes (ketoreductases) are increasingly used as chiral catalysts. Organisms like Saccharomyces cerevisiae contain a variety of reductases that can reduce the ketone of a β-keto ester with high, predictable stereoselectivity, typically following Prelog's rule to yield the (S)-alcohol. researchgate.net Conversely, other microorganisms like Kluyveromyces marxianus can provide access to the (R)-enantiomer. researchgate.net Protein engineering has been used to create mutant ketoreductases, such as ChKRED20, with enhanced activity and selectivity for specific substrates like aryl ketoesters. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct a subsequent stereoselective reaction.

(S)-Phenylglycine Amide ((S)-PGA): This chiral amine can be reacted with a β-keto ester like this compound to form a chiral enamine. google.com The stereocenter on the phenylglycine amide group effectively blocks one face of the enamine, directing subsequent reactions, such as reduction, to the opposite face. This leads to the formation of a product with a high degree of diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral product.

Trans-1,2-diaminocyclohexane: This inexpensive and readily available chiral diamine can be used to form chiral enamines from β-keto esters. mdpi.com These enamines can then undergo reactions, such as electrophilic trifluoromethylthiolation, to produce α-substituted-β-ketoesters with high enantioselectivity (up to 91% ee) after the removal of the auxiliary. mdpi.com

8-Aryl Menthyl Derivatives: Prepared from (R)-pulegone, these compounds have been employed as chiral auxiliaries in asymmetric radical cyclization reactions of β-keto esters, achieving excellent diastereoselectivity (dr > 99:1 in some cases). x-mol.com

Table 2: Chiral Auxiliaries and Catalysts in the Synthesis of this compound and Derivatives

| Catalyst / Auxiliary | Type | Reaction | Substrate | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Ru-(R)-BINAP | Chiral Catalyst | Asymmetric Hydrogenation | Methyl 2-chloro-3-oxo-4-phenylbutyrate | 81% ee (syn), 95% ee (anti) | internationaljournalssrg.org |

| Aminoindanol-derived Triazolium Salt | Chiral Catalyst (Organocatalyst) | [3+3] Annulation | Methyl 2,4-dioxo-4-phenylbutanoate | 95:5 er | nih.govacs.org |

| Saccharomyces cerevisiae | Biocatalyst | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutanoate | >92% ee (S-alcohol) | researchgate.net |

| Kluyveromyces marxianus | Biocatalyst | Asymmetric Reduction | Ethyl 2-oxo-4-phenylbutanoate | 32% ee (R-alcohol) | researchgate.net |

| (S)-Phenylglycine Amide | Chiral Auxiliary | Enamine formation for asymmetric synthesis | This compound | Forms chiral enamine intermediate | google.com |

| Trans-1,2-diaminocyclohexane | Chiral Auxiliary | Enamine formation for asymmetric synthesis | β-ketoesters | Up to 91% ee | mdpi.com |

Significance in Modern Organic Synthesis

Versatile Synthetic Intermediates

The versatility of β-keto esters like this compound stems from their ability to act as both electrophiles (at the carbonyl carbons) and nucleophiles (at the α-carbon via the enolate). researchgate.netresearchgate.net This dual nature allows them to participate in a wide array of reactions, making them valuable intermediates. fiveable.menih.gov

Key transformations include:

Alkylation and Acylation: The enolate formed from a β-keto ester can be readily alkylated or acylated, introducing new substituents at the α-position. This is a cornerstone of their utility in building carbon skeletons.

Condensation Reactions: β-keto esters are classic substrates for condensation reactions such as the Claisen condensation, which allows for the formation of larger carbon frameworks. fiveable.me

Decarboxylation: The β-keto group facilitates decarboxylation upon hydrolysis of the ester. This provides a route to synthesize substituted ketones, a reaction of significant synthetic importance. nih.gov

Transesterification: The ester group can be modified through transesterification without affecting the ketone, allowing for the synthesis of different esters from a common precursor. rsc.org This process is often catalyzed and can be highly selective for the β-keto ester group over other ester types in a molecule. rsc.org

The reactivity of these intermediates can be harnessed for various synthetic strategies. For example, palladium-catalyzed reactions of allyl β-keto carboxylates can generate palladium enolates after decarboxylation, which can then undergo transformations like aldol (B89426) condensations and Michael additions. nih.gov

Building Blocks for Complex Molecules

The synthetic flexibility of β-keto esters makes them key starting materials in the synthesis of complex organic molecules, including natural products and pharmaceuticals. google.comresearchgate.net Their ability to be elaborated into various structures is a central theme in modern organic synthesis.

Heterocycle Synthesis: β-Keto esters are widely used to construct heterocyclic rings. For instance, the ethyl analog of this compound, Ethyl 3-oxo-4-phenylbutanoate, is used in the synthesis of medicinally relevant heterocyclic compounds like pyrimidinones and carbazoles. The Pechmann condensation, which uses β-keto esters and phenols, is a classic method for synthesizing coumarins, a class of compounds found in many natural products. numberanalytics.com

Natural Product Synthesis: They serve as core building blocks in the total synthesis of intricate natural products. researchgate.net Examples of complex molecules synthesized using β-keto ester intermediates include paclitaxel (B517696) and (±)-velloziolone. rsc.org

Precursor Applications: Research has shown that this compound can be converted to phenylacetone (B166967) (P2P) by heating under basic conditions. researchgate.net Phenylacetone is a known precursor in other chemical syntheses. researchgate.net

The strategic incorporation of the β-keto ester moiety into a synthetic plan allows chemists to construct complex carbon skeletons and introduce multiple functional groups with a high degree of control, underscoring their importance as foundational building blocks in advanced organic chemistry. fiveable.meresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Methyl 4-phenylacetoacetate | C₁₁H₁₂O₃ |

| Phenylacetyl chloride | --- | C₈H₇ClO |

| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) | C₆H₈O₄ |

| Pyridine (B92270) | --- | C₅H₅N |

| Methanol (B129727) | --- | CH₄O |

| Phenylacetone | P2P, Benzyl (B1604629) methyl ketone | C₉H₁₀O |

| Ethyl 3-oxo-4-phenylbutanoate | Ethyl 4-phenylacetoacetate | C₁₂H₁₄O₃ |

| Coumarins | --- | Varies |

| Pyrimidinones | --- | Varies |

| Carbazoles | --- | Varies |

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 3-oxo-4-phenylbutanoate, offering detailed insight into the proton and carbon framework of the molecule.

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals that correspond to each unique proton environment within the molecule. The spectrum is characterized by a singlet for the methoxy group protons, two singlets for the two chemically distinct methylene (B1212753) groups, and a multiplet for the aromatic protons of the phenyl ring.

A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows the following key resonances:

A singlet integrating to three protons at approximately 3.71 ppm is assigned to the methyl ester protons (CO₂CH₃).

A singlet at 3.46 ppm, integrating to two protons, corresponds to the active methylene group situated between the two carbonyl functionalities (C(O)CH₂C(O)).

Another singlet is observed around 3.82 ppm, which integrates to two protons and is attributed to the benzylic methylene group (PhCH₂).

A multiplet in the range of 7.18-7.38 ppm, integrating to five protons, represents the protons of the phenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Assignment |

|---|---|---|---|

| 7.18-7.38 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |

| 3.82 | Singlet (s) | 2H | Benzylic methylene protons (PhCH₂) |

| 3.71 | Singlet (s) | 3H | Methyl ester protons (OCH₃) |

| 3.46 | Singlet (s) | 2H | α-Methylene protons (COCH₂CO) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, characteristic signals for the two carbonyl carbons, the aromatic carbons, the two methylene carbons, and the methyl carbon are expected.

Based on typical chemical shift ranges for analogous compounds, the approximate chemical shifts are anticipated as follows libretexts.org:

The keto carbonyl carbon (C3) is expected to resonate at the lowest field, typically around 200 ppm.

The ester carbonyl carbon (C1) appears at a slightly higher field, generally in the 170-185 ppm region libretexts.org.

The carbons of the phenyl group are observed in the aromatic region, from approximately 125 to 150 ppm libretexts.org.

The methoxy carbon of the ester group and the two methylene carbons resonate in the upfield region of the spectrum.

| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Keto Carbonyl (C=O) | ~200 |

| Ester Carbonyl (O-C=O) | 170 - 185 |

| Aromatic Carbons (C₆H₅) | 125 - 150 |

| Methyl Ester Carbon (OCH₃) | 50 - 60 |

| Benzylic Methylene Carbon (PhCH₂) | 40 - 50 |

| α-Methylene Carbon (COCH₂CO) | 30 - 45 |

To unambiguously confirm the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, which would help to confirm the connectivity between adjacent protons, although in this specific molecule with multiple singlets, its primary use would be to confirm the lack of coupling between the methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning each carbon signal by correlating it to its attached proton(s), for instance, linking the ¹H signal at 3.82 ppm to its corresponding benzylic ¹³C signal.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of a compound. For this compound, the nominal molecular weight is 192.21 g/mol spectrabase.comfishersci.ca.

Electron Ionization Mass Spectrometry (EI-MS) typically shows the molecular ion peak [M]⁺ at m/z 192. A prominent fragment is observed at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), which forms from the cleavage of the bond between the benzylic carbon and the keto-carbonyl group.

High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like electrospray ionization (ESI), provides the exact mass of the molecule with high precision. The calculated exact mass for C₁₁H₁₂O₃ is 192.078644 g/mol spectrabase.com. HRMS analysis is critical for confirming the elemental composition of the molecule, distinguishing it from isomers, and is typically performed on an ESI time-of-flight (TOF) instrument rsc.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its β-keto ester structure.

The most notable features are the two distinct carbonyl stretching vibrations:

A strong absorption band around 1745 cm⁻¹ is characteristic of the ester carbonyl group (C=O).

Another strong band at approximately 1715 cm⁻¹ corresponds to the ketone carbonyl group (C=O).

Additional bands related to C-H bonds are also observed, including those for aromatic C-H groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1745 | Ester Carbonyl (C=O) Stretch |

| 1715 | Ketone Carbonyl (C=O) Stretch |

| 729, 698 | Aromatic C-H Bending |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for assessing the purity of this compound and for its purification from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of this compound researchgate.netnih.gov. It provides information on the purity of a sample and can identify volatile impurities. However, it has been noted that β-keto esters like this compound can sometimes undergo decomposition during GC-MS analysis nih.gov.

For purification, flash column chromatography is a widely used and effective technique rsc.org. The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system. A common eluent is a mixture of an alkane (like cyclohexane or petroleum ether) and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical intermediates like this compound. The process of impurity profiling is a critical step in drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final product. thermofisher.com

During the synthesis of this compound, various impurities can arise from raw materials, intermediates, or side reactions. GC-MS analysis allows for the separation of these impurities from the main compound based on their volatility and interaction with the chromatographic column, followed by their identification through mass spectral data.

A significant consideration in the GC-MS analysis of β-keto esters is their potential for thermal decomposition in the heated injector port or column. For compounds like this compound, this can lead to the formation of degradation products, which may be mistaken for process-related impurities. Studies on similar esters have shown that thermal cracking can occur at elevated temperatures, leading to a variety of smaller molecules. researchgate.netresearchgate.net Therefore, method development for impurity profiling of this compound requires careful optimization of the injector temperature and oven temperature program to minimize on-column degradation. A typical GC-MS method for impurity profiling would involve a capillary column, such as a 5% phenyl-methylpolysiloxane, and a temperature gradient to ensure the elution of a wide range of potential impurities.